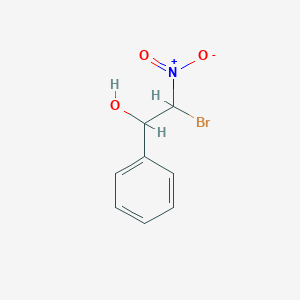

2-Bromo-2-nitro-1-phenylethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63765-74-2 |

|---|---|

Molecular Formula |

C8H8BrNO3 |

Molecular Weight |

246.06 g/mol |

IUPAC Name |

2-bromo-2-nitro-1-phenylethanol |

InChI |

InChI=1S/C8H8BrNO3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H |

InChI Key |

DCJFCWOKZWRLBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C([N+](=O)[O-])Br)O |

Origin of Product |

United States |

Synthesis Methodologies for 2 Bromo 2 Nitro 1 Phenylethanol and Its Analogs

Conventional Synthetic Routes

Conventional methods for synthesizing 2-bromo-2-nitro-1-phenylethanol often prioritize efficiency and scalability. These routes typically involve well-established reactions that are reliable and utilize readily available starting materials.

Henry (Nitroaldol) Reaction Variants

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of β-nitro alcohols. wikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of this compound, a variant of this reaction would theoretically involve the reaction of benzaldehyde (B42025) with a bromonitromethane (B42901).

For the synthesis of this compound, this would specifically entail the reaction between benzaldehyde and bromonitromethane. The base used in this reaction plays a crucial role, and its selection can influence the reaction rate and outcome.

Halogenation and Nitration Sequences

An alternative approach involves sequential halogenation and nitration of a suitable precursor. A logical starting material for such a sequence is styrene (B11656). The synthesis could proceed through the formation of a halohydrin, specifically 2-bromo-1-phenylethanol (B177431), by reacting styrene with a source of electrophilic bromine in the presence of water. Reagents like N-bromosuccinimide (NBS) in an aqueous medium are commonly employed for this transformation. chemicalforums.com

Following the formation of the bromohydrin, the subsequent step would be the nitration of the aliphatic chain. This can be a challenging transformation, as nitration reactions are often harsh and can lead to side products. The specific conditions for the nitration of 2-bromo-1-phenylethanol to yield this compound would require careful optimization to achieve the desired product selectively.

Another potential pathway could involve the nitration of styrene first, followed by bromination. However, controlling the regioselectivity of these reactions on an alkene can be complex and may lead to a mixture of isomers.

Multi-Step Approaches from Precursors

Multi-step syntheses offer a higher degree of control and are often necessary to construct complex molecules with specific functionalities. libretexts.org A plausible multi-step synthesis of this compound could start from benzaldehyde.

One such pathway could involve:

Henry Reaction: Reacting benzaldehyde with nitromethane (B149229) in the presence of a base to form 2-nitro-1-phenylethanol (B99664). buchler-gmbh.comnih.gov This reaction establishes the carbon skeleton and introduces the nitro and hydroxyl groups.

Bromination: The subsequent step would be the selective bromination of the carbon atom bearing the nitro group. This would require a reagent that can selectively replace the α-hydrogen of the nitro group with a bromine atom.

The synthesis of an analog, 2-bromo-2-nitro-1,3-propanediol (Bronopol), provides a relevant example of a multi-step approach. vaibhavfinechem.com This synthesis involves the condensation of nitromethane with formaldehyde (B43269), followed by bromination of the resulting 2-nitro-1,3-propanediol. vaibhavfinechem.com This highlights a similar strategy of forming a nitro alcohol intermediate before introducing the bromine atom.

Stereoselective Synthesis

The presence of two stereocenters in this compound (at the carbon bearing the hydroxyl group and the carbon bearing the bromo and nitro groups) means that it can exist as four possible stereoisomers. Stereoselective synthesis aims to produce a single or a specific mixture of these stereoisomers.

Enantioselective Catalytic Methods

Enantioselective synthesis focuses on producing a specific enantiomer. In the context of the Henry reaction, significant research has been dedicated to developing chiral catalysts that can induce enantioselectivity. organic-chemistry.org

For the synthesis of a precursor like 2-nitro-1-phenylethanol, various catalytic systems have been explored:

Copper(I)-Bis(sulfonamide)-Diamine Ligand: This system has been shown to be highly diastereo- and enantioselective in Henry reactions. organic-chemistry.org

Chiral Diamine-Cu(OAc)₂ Complex: This catalyst has demonstrated practicality in asymmetric Henry reactions. organic-chemistry.org

Copper Acetate-Bis(oxazoline) Catalysts: These are also effective in promoting enantioselective Henry reactions. organic-chemistry.org

Cinchona Alkaloids: These organocatalysts have been successfully used for the enantioselective nitroaldol reaction of α-ketoesters. organic-chemistry.org

While these methods apply to the formation of the 2-nitro-1-phenylethanol backbone, the subsequent bromination step would also need to proceed with stereochemical control to achieve an enantiomerically pure final product. The development of an enantioselective bromination of a pre-formed chiral nitro alcohol would be a critical step in such a synthetic route.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the relative stereochemistry between the two stereocenters, leading to the preferential formation of either the syn or anti diastereomer. The Henry reaction itself can exhibit diastereoselectivity, which can often be influenced by the reaction conditions and the nature of the catalyst and substrates.

For instance, the use of specific catalysts in the Henry reaction can favor the formation of one diastereomer of 2-nitro-1-phenylethanol over the other. The subsequent bromination step would then need to be considered in terms of its own diastereoselectivity. The stereochemistry of the starting nitro alcohol could direct the approach of the brominating agent, potentially leading to a diastereomerically enriched product.

A summary of synthetic approaches and key considerations is presented in the table below:

| Synthesis Aspect | Methodology | Key Reagents/Catalysts | Primary Goal |

| Conventional | Henry (Nitroaldol) Reaction | Benzaldehyde, Bromonitromethane, Base | Formation of the β-nitro alcohol |

| Halogenation/Nitration | Styrene, NBS/H₂O, Nitrating agent | Sequential functional group introduction | |

| Multi-Step Synthesis | Benzaldehyde, Nitromethane, Brominating agent | Controlled, stepwise construction | |

| Stereoselective | Enantioselective Catalysis | Chiral Copper complexes, Cinchona alkaloids | Production of a specific enantiomer |

| Diastereoselective Strategy | Substrate/catalyst control in Henry reaction | Production of a specific diastereomer |

Biocatalytic Transformations for Enantiopure Access

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has spurred the development of biocatalytic methods for the synthesis of chiral molecules like this compound. Enzymes, with their inherent stereoselectivity, offer a powerful tool for producing single enantiomers with high optical purity.

Enzymatic kinetic resolution is a widely employed strategy. nih.gov In this approach, a racemic mixture of a substrate, such as (R,S)-1-phenylethanol, is subjected to an enzymatic reaction where one enantiomer reacts at a significantly faster rate than the other. nih.gov For instance, lipases, a class of enzymes, are frequently used for this purpose. Novozyme 435, an immobilized lipase (B570770), has been effectively used in the kinetic resolution of (R,S)-1-phenylethanol, demonstrating a preference for the (R)-enantiomer in acylation reactions. nih.gov This process allows for the separation of the unreacted (S)-enantiomer from the acylated (R)-enantiomer. The use of crude enzyme preparations, such as pig liver acetone (B3395972) powder (PLAP), has also been investigated for the enantioselective hydrolysis of related acetates, offering a potentially more cost-effective approach. researchgate.net

Alcohol dehydrogenases (ADHs) represent another important class of enzymes for accessing enantiopure alcohols. semanticscholar.org These enzymes can catalyze the stereoselective reduction of a prochiral ketone precursor to yield a chiral alcohol. By selecting an appropriate ADH, either the (S) or (R)-enantiomer of the corresponding alcohol can be obtained with high conversion and enantioselectivity. semanticscholar.org For example, ADHs have been successfully employed in the reduction of aromatic and aliphatic nitroketones to produce enantioenriched nitroalcohols. semanticscholar.org

The efficiency of these biocatalytic transformations can be influenced by several factors, including the choice of enzyme, solvent, temperature, and substrate concentration. nih.gov Research has shown that non-aqueous media, such as hexane (B92381), can be beneficial for lipase-catalyzed resolutions by minimizing unwanted side reactions and improving enzyme stability. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. These principles focus on aspects such as the use of less hazardous materials, energy efficiency, and waste reduction.

Solvent-Free Reaction Conditions

Performing reactions without the use of organic solvents is a key tenet of green chemistry. This approach eliminates solvent-related waste, reduces potential environmental pollution, and can simplify product purification. While specific examples for the solvent-free synthesis of this compound are not extensively detailed in the provided context, the broader trend in organic synthesis is to explore solid-state reactions or reactions that proceed at elevated temperatures without a solvent.

Aqueous Media Synthesis Protocols

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of related compounds, such as the biocide bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol), is often carried out in aqueous media. google.com The initial step of hydroxymethylation of nitromethane with formaldehyde is typically performed in an aqueous or aqueous/alcohol solvent. google.com Subsequent bromination to yield the final product also proceeds in an aqueous reaction mixture. google.com The use of water as a solvent is advantageous for both economic and environmental reasons. However, the solubility of organic substrates in water can be a challenge, sometimes necessitating the use of co-solvents or phase-transfer catalysts.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgwordpress.com A higher atom economy signifies a more efficient and less wasteful process. libretexts.org

The calculation for percent atom economy is: Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org

For example, in a substitution reaction, the leaving group and any inorganic salts produced are considered waste, leading to a lower atom economy. primescholars.com In contrast, addition reactions, where all reactant atoms are incorporated into the final product, can theoretically achieve 100% atom economy. kccollege.ac.in

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Notes |

| Addition | A + B → C | 100% | All atoms from reactants are incorporated into the product. |

| Rearrangement | A → B | 100% | Atoms within a molecule are rearranged. |

| Substitution | A-B + C → A-C + B | < 100% | The leaving group 'B' is a byproduct. |

| Elimination | A-B → A + B | < 100% | A small molecule 'B' is eliminated. |

This table provides a generalized view of atom economy for different reaction types and is for illustrative purposes.

Process Development and Scalability Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. For the synthesis of compounds like this compound and its analogs, several factors must be carefully considered.

A key concern is the exothermic nature of the reactions involved. google.com Both the hydroxymethylation and bromination steps in the synthesis of bronopol are strongly exothermic, which requires efficient heat management to ensure the reaction is controlled and to prevent decomposition of the product, especially in alkaline conditions. google.com Batch processes have traditionally been used to manage these exothermic reactions, but continuous processes are being developed to improve safety and control. google.com A continuous process involves feeding the reactants into a reaction zone and continuously removing the product, which can offer better temperature control and consistent product quality. google.com

Purification of the final product is another critical aspect. For bronopol, cooling the aqueous reaction mixture to below 0°C can induce crystallization, allowing for isolation by filtration. google.com The purified product may then be washed with water and organic solvents to remove impurities. google.com

The choice of raw materials and their cost-effectiveness are also paramount for large-scale production. The synthesis of bronopol utilizes readily available and inexpensive starting materials like nitromethane and formaldehyde. google.comorgsyn.org

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 2 Nitro 1 Phenylethanol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in 2-bromo-2-nitro-1-phenylethanol can theoretically occur at the carbon atom bearing the bromine. The specific mechanistic pathway is heavily influenced by the electronic and steric environment of the molecule.

Mechanistic Pathways (SN1, SN2) of Halogen Displacement

The displacement of the bromide leaving group can proceed through different mechanisms, primarily the SN1 and SN2 pathways. numberanalytics.com An SN2 reaction involves a single, concerted step where the nucleophile attacks from the backside, leading to an inversion of configuration. numberanalytics.com For this to occur on this compound, a strong nucleophile would attack the carbon atom bonded to both the bromine and the nitro group.

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. numberanalytics.com However, the formation of a carbocation at the C-2 position would be significantly destabilized by the strong electron-withdrawing effects of the adjacent nitro group and the bromine atom, making a pure SN1 mechanism at this position unlikely.

Neighboring group participation can also play a significant role. The adjacent hydroxyl group can influence the reaction rate and stereochemistry through anchimeric assistance. numberanalytics.com For instance, in the hydrolysis of the related compound 2-bromo-1-phenylethanol (B177431), the hydroxyl group's proximity leads to rate enhancements. numberanalytics.com In the case of this compound, the hydroxyl group could potentially act as an internal nucleophile, a process that is more prominent in elimination reactions leading to epoxides.

Stereochemical Outcomes of Substitutions

The stereochemical outcome of a nucleophilic substitution reaction is directly tied to its mechanism.

SN2 Reactions: A pure SN2 mechanism results in a complete inversion of the stereochemical configuration at the reaction center. numberanalytics.com If (R)-2-bromo-2-nitro-1-phenylethanol were to react via an SN2 pathway, the product would have the (S) configuration.

SN1 Reactions: An SN1 reaction, proceeding through a planar carbocation intermediate, typically leads to a racemic mixture of products, with both retention and inversion of configuration. numberanalytics.com

Predicting the precise stereochemical outcome requires experimental analysis, as the competing pathways are sensitive to the nucleophile, solvent, and reaction conditions.

Elimination Reactions

Elimination reactions are a prominent feature of the reactivity of this compound, given the presence of a good leaving group (bromide) and acidic protons alpha to the nitro and phenyl groups.

Formation of Olefinic and Epoxide Derivatives

Two primary types of products can be formed through elimination: alkenes (olefinic derivatives) and epoxides.

Olefin Formation: The elimination of HBr from this compound results in the formation of β-nitrostyrene. This reaction is typically promoted by a base, which abstracts a proton from the carbon bearing the phenyl group, followed by the expulsion of the bromide ion. libretexts.org Alternatively, dehydration (elimination of a water molecule) can lead to the formation of β-bromo-β-nitrostyrene.

Epoxide Formation: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion in an intramolecular SN2 reaction. chemicalforums.com This process, a type of Williamson ether synthesis, results in the formation of styrene (B11656) epoxide. chemicalforums.commasterorganicchemistry.com

The enzymatic conversion of a closely related substrate, p-nitro-2-bromo-1-phenylethanol (PNSHH), to the corresponding epoxide is catalyzed by halohydrin dehalogenase. nih.gov This reaction proceeds via an ordered mechanism where the halide is the first product to be released. nih.gov

Table 1: Steady-State Kinetic Parameters for Enzymatic Epoxide Formation from PNSHH Enantiomers

| Enantiomer | kcat (s-1) | Km (mM) | Enantiopreference |

|---|---|---|---|

| (R)-PNSHH | 22 | 0.009 | High preference for (R)-enantiomer |

| (S)-PNSHH | ~7.3 | ~0.405 |

Regioselectivity and Stereoselectivity in Elimination

Regioselectivity: When forming alkenes, if different β-hydrogens are available, the reaction's regioselectivity is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org

Stereoselectivity: In the formation of alkenes like β-nitrostyrene, a mixture of (E) and (Z) isomers is possible. Typically, the more stable trans (E) isomer is the major product due to reduced steric hindrance. youtube.comchemistrysteps.com The elimination reaction is stereoselective because it preferentially forms one stereoisomer over the other. chemistrysteps.com The E2 mechanism, which is common for such eliminations, requires an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comyoutube.com

The formation of an epoxide from a halohydrin is a stereospecific reaction. The required intramolecular SN2 attack necessitates an anti-periplanar alignment of the attacking alkoxide and the leaving bromide. This means that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the epoxide product, with inversion of configuration at the carbon that bore the halogen. khanacademy.org The enzymatic conversion of (R)-PNSHH shows high enantiopreference, indicating a highly selective process within the enzyme's active site. nih.gov

Reactions Involving the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo several types of reactions. While specific studies on this compound are limited, reactivity can be inferred from related molecules.

One of the most common reactions of nitro groups is reduction. Depending on the reducing agent and conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The resulting aminophenylethanol derivatives are valuable synthetic intermediates.

Furthermore, the nitro group can participate in more complex transformations. For example, in reactions involving the derivative β-bromo-β-nitrostyrene, the nitro group can be eliminated as nitrous acid (HNO₂) during cascade reactions to form new heterocyclic structures. nih.gov This indicates that under certain conditions, the nitro group itself can act as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Reduction of the Nitro Group to Amine Derivatives

The reduction of nitro compounds represents a fundamental transformation in organic synthesis, providing a gateway to the corresponding amines. In the case of this compound, the reduction of the nitro group to an amine would yield 2-amino-2-bromo-1-phenylethanol. Various established methods for the reduction of aliphatic nitro compounds can be considered for this transformation.

Catalytic hydrogenation is a common and effective method for nitro group reduction. Reagents such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide (PtO₂) under a hydrogen atmosphere are typically employed. nih.govacs.org However, the presence of a bromine atom introduces the possibility of hydrodebromination as a competing side reaction, particularly with palladium catalysts. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the nitro group while preserving the C-Br bond.

Alternatively, metal-mediated reductions in acidic media, such as with iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid, are widely used for the reduction of nitroarenes and can also be applied to nitroalkanes. acs.org These conditions are often chemoselective and may offer a viable route to 2-amino-2-bromo-1-phenylethanol. For instance, the reduction of the related compound bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) to 2-amino-2-bromo-1,3-propanediol has been successfully achieved using tin and hydrochloric acid.

Another set of reagents for nitroalkane reduction includes metal hydrides like lithium aluminum hydride (LiAlH₄). While effective, the high reactivity of LiAlH₄ might lead to the reduction of other functional groups or undesired side reactions.

The successful synthesis of the target amine, 2-amino-2-bromo-1-phenylethanol, would provide a valuable chiral building block for further synthetic applications.

Participation in Intramolecular Cyclization Reactions

The presence of multiple functional groups in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. One plausible cyclization pathway involves the hydroxyl group acting as a nucleophile and displacing the bromide ion, which is a good leaving group. This would result in the formation of a three-membered ring, an epoxide. The formation of epoxides from β-haloalcohols is a well-established reaction, typically promoted by a base.

In a related context, the intramolecular cyclization of 2-nitrobenzyl alcohol derivatives has been shown to proceed via an intramolecular redox reaction, leading to the formation of cinnolines. nih.gov While the substitution pattern of this compound is different, this highlights the potential for the nitro group to participate in cyclization cascades under specific conditions.

Furthermore, if the nitro group is first reduced to an amine, the resulting 2-amino-2-bromo-1-phenylethanol could undergo intramolecular cyclization. The amino group could act as a nucleophile to displace the bromide, leading to the formation of a three-membered aziridine (B145994) ring. Alternatively, under different conditions, the amino and hydroxyl groups could participate in the formation of larger heterocyclic rings. For example, the reaction of amino alcohols with various reagents can lead to the synthesis of oxazolines. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net

Reactions Involving the Hydroxyl Group

The secondary benzylic hydroxyl group in this compound is a key site for various chemical modifications, including derivatization and oxidation.

Derivatization via Esterification and Etherification

Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Given the potential for steric hindrance around the hydroxyl group due to the adjacent bulky phenyl and bromo-nitro-methyl groups, esterification might require specific conditions. For sterically hindered alcohols, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be effective. organic-chemistry.org The use of highly reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base would also be a viable approach. chemguide.co.uk

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Due to the potential for side reactions under strongly basic conditions, milder methods might be preferable.

Oxidation Reactions at the Hydroxyl Center

The secondary benzylic alcohol functionality in this compound can be oxidized to the corresponding ketone, 2-bromo-2-nitroacetophenone. A wide range of oxidizing agents can be employed for this transformation.

Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are commonly used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reagents are generally effective for the oxidation of benzylic alcohols. rsc.org

Milder and more selective oxidation methods have also been developed. Photochemical oxidation using catalysts like Eosin Y in the presence of oxygen offers a green and efficient alternative. organic-chemistry.org Thioxanthenone has also been utilized as a photocatalyst for the aerobic oxidation of benzylic alcohols. rsc.org Furthermore, metal-catalyzed oxidations, for example, using copper(III) complexes, have been shown to selectively oxidize benzylic alcohols to the corresponding carbonyl compounds. researchgate.net Another approach involves the use of an iron phthalocyaninato complex as a catalyst with hydrogen peroxide or tert-butyl hydroperoxide as the oxidant. rsc.org These methods often provide high selectivity for the benzylic hydroxyl group.

Catalytic Transformations

Catalysis, particularly organocatalysis, offers powerful tools for effecting chemical transformations with high selectivity and under mild conditions.

Organocatalysis in Functional Group Interconversions

A relevant area of research is the dynamic kinetic resolution (DKR) of related nitroaldol products. In studies involving 2-methyl-2-nitrocyclohexanol, a combination of a lipase (B570770) for kinetic resolution and a base for racemization of the remaining enantiomer has been explored. ucc.iealmacgroup.com This approach allows for the conversion of a racemic mixture into a single enantiomer of the product in high yield. A similar strategy could potentially be applied to this compound, utilizing an organocatalyst to epimerize one of the stereocenters while another reaction proceeds stereoselectively.

The Henry (nitroaldol) reaction, which is the reverse of the cleavage of this compound into benzaldehyde (B42025) and bromonitromethane (B42901), is a classic C-C bond-forming reaction that has been extensively studied in the context of organocatalysis. ucc.iealmacgroup.com An organocatalyst could potentially mediate the retro-Henry reaction and subsequent transformations.

Insufficient Data Available for this compound Reactivity Analysis

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the reactivity profiles and mechanistic investigations of the chemical compound this compound. While information exists for structurally related compounds, such as 2-bromo-1-phenylethanol and its derivatives, detailed research findings concerning the transition-metal catalyzed reactions, enzymatic catalysis, and kinetic studies of this compound are not presently available in the public domain.

Initial searches for the compound, which has the chemical formula C8H8BrNO3, confirm its identity. nih.gov However, in-depth studies detailing its chemical behavior under various catalytic conditions are absent.

Research on analogous compounds provides some context but cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the nitro group attached to the same carbon as the bromine atom. For instance, studies on 2-bromo-1-phenylethanol and its enantiomers have explored their synthesis and reactions, including oxidation, reduction, and nucleophilic substitutions. Furthermore, kinetic and mechanistic studies have been conducted on related haloalcohols, such as p-nitro-2-bromo-1-phenylethanol, in the context of enzymatic reactions. nih.gov In this case, the nitro group is positioned on the phenyl ring, which results in different electronic effects compared to its placement on the aliphatic chain.

The investigation into the photodissociation pathways of 2-bromo-2-nitropropane (B1585095) highlights the complexity of reactions involving geminal bromo-nitro functionalities, but this compound lacks the phenylethanol backbone, making direct comparisons of reactivity profiles untenable. nih.gov

Without specific experimental data on the transition-metal catalyzed reactions, enzymatic transformations, rate constants, activation parameters, and rate-limiting steps for this compound, a scientifically accurate and detailed article conforming to the requested structure cannot be generated at this time. Further empirical research is required to elucidate the specific reactivity and mechanistic pathways of this compound.

Spectroscopic and Structural Characterization of 2 Bromo 2 Nitro 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structural details of 2-bromo-2-nitro-1-phenylethanol.

¹H NMR Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) provides information about the hydrogen atoms within the molecule. For a related compound, 2-nitro-1-phenylethanol (B99664), the ¹H NMR spectrum in deuterochloroform (CDCl₃) shows a multiplet for the five phenyl protons between δ 7.36 and 7.46 ppm. rsc.org The proton on the carbon bearing the hydroxyl group (the benzylic proton) appears as a doublet at δ 5.42 ppm, while the two protons on the adjacent carbon (bearing the nitro group) appear as a multiplet between δ 4.43 and 4.63 ppm. rsc.org A broad signal at 2.88 ppm is attributed to the hydroxyl proton. rsc.org

¹³C NMR Structural Elucidation

Carbon-13 NMR (¹³C NMR) offers insight into the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-nitro-1-phenylethanol in CDCl₃, the carbon attached to the hydroxyl group is observed at δ 70.6 ppm, and the carbon bearing the nitro group is at δ 81.1 ppm. rsc.org The aromatic carbons of the phenyl group show signals at δ 126.7, 128.9, 129.0, and a quaternary carbon at δ 138.5 ppm. rsc.org

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

|---|---|---|

| 2-nitro-1-phenylethanol | 7.46-7.36 (m, 5H, Ar-H), 5.42 (d, 1H, CH-OH), 4.63-4.43 (m, 2H, CH₂-NO₂), 2.88 (br, 1H, OH) rsc.org | 138.5 (Ar-C), 129.0 (Ar-CH), 128.9 (Ar-CH), 126.7 (Ar-CH), 81.1 (CH₂-NO₂), 70.6 (CH-OH) rsc.org |

Advanced NMR Techniques for Stereochemical Assignment

While specific data for this compound is not detailed in the provided search results, advanced NMR techniques are generally employed to determine the stereochemistry of such chiral compounds. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish the relative configuration of stereocenters by measuring through-space interactions between protons. For a definitive assignment of the absolute configuration, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR, or comparison with standards of known stereochemistry can be performed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

For the related compound 2-nitro-1-phenylethanol, the IR spectrum (KBr film) shows a broad band at 3535 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. rsc.org The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations at 1554 cm⁻¹ and 1379 cm⁻¹, respectively. rsc.org Aromatic C-H stretching is observed at 3032 cm⁻¹, and C-H stretching of the aliphatic backbone at 2920 cm⁻¹. rsc.org

| Functional Group | IR Absorption (KBr film, cm⁻¹) for 2-nitro-1-phenylethanol rsc.org |

|---|---|

| O-H Stretch | 3535 |

| Aromatic C-H Stretch | 3032 |

| Aliphatic C-H Stretch | 2920 |

| Asymmetric NO₂ Stretch | 1554 |

| Symmetric NO₂ Stretch | 1379 |

Raman spectroscopy, which is sensitive to non-polar bonds, would complement IR spectroscopy by providing information on the C-C and C-Br bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can help in its structural elucidation. The molecular formula of this compound is C₈H₈BrNO₃. nih.gov The predicted monoisotopic mass is 244.96877 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would likely show the loss of small molecules such as water (H₂O), nitrogen dioxide (NO₂), and hydrobromic acid (HBr), as well as the formation of characteristic phenyl-containing fragments.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 245.97605 | 145.8 |

| [M+Na]⁺ | 267.95799 | 154.4 |

| [M-H]⁻ | 243.96149 | 150.5 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the search results, the crystal structure of a related compound, (Z)-1-bromo-1-nitro-2-phenylethene, has been determined. researchgate.net This compound crystallizes in the orthorhombic space group Pbca. researchgate.net The determination of the crystal structure of this compound would provide invaluable information on its bond lengths, bond angles, and intermolecular interactions in the solid state.

Bond Lengths, Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the specific lengths of its covalent bonds, the angles between them, and the rotational angles (dihedral angles) around these bonds. Standard bond lengths for alkanes are typically in the range of 1.54 Å for a C-C single bond. ncert.nic.in The carbon-halogen bond length increases with the size of the halogen atom, with a typical C-Br bond being approximately 1.93 Å. ncert.nic.in

The structure contains a phenyl ring, a hydroxyl group, a bromine atom, and a nitro group attached to a two-carbon ethanol (B145695) backbone. The geometry around the chiral carbon atoms will be tetrahedral, with bond angles close to the ideal 109.5°, though some deviation is expected due to the steric bulk of the substituents. ncert.nic.in For instance, in the related compound (Z)-1-bromo-1-nitro-2-phenylethene, the molecule is surprisingly not planar, indicating complex steric and electronic effects. growingscience.com The dihedral angle between the nitro group and the attached naphthalene (B1677914) system in one complex bromo-nitro compound was found to be almost coplanar at 5.6 (4)°, influenced by intramolecular hydrogen bonding. nih.gov

Table 1: Expected Bond Parameters for this compound

| Bond/Angle/Dihedral Angle | Expected Value | Justification/Reference Compound |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aliphatic) | ~1.54 | Standard sp³-sp³ bond length. ncert.nic.in |

| C-Br | ~1.93 - 1.97 | Based on data for brominated alkanes. ncert.nic.in |

| C-N (nitro) | ~1.47 - 1.52 | Typical C-N single bond length. |

| N=O (nitro) | ~1.21 - 1.25 | Standard nitro group bond length. |

| C-O (hydroxyl) | ~1.43 | Standard C-O single bond length. |

| C-C (aromatic) | ~1.39 | Standard benzene (B151609) ring bond length. |

| Bond Angles (°) | ||

| C-C-Br | ~109.5 | Tetrahedral geometry, subject to steric hindrance. |

| C-C-N | ~109.5 | Tetrahedral geometry, subject to steric hindrance. |

| O-N-O | ~120 - 125 | Trigonal planar geometry of the nitro group. |

| C-C-OH | ~109.5 | Tetrahedral geometry around the carbinol carbon. |

| Dihedral Angles (°) | ||

| Br-C-C-O | Variable | Defines the conformation (e.g., gauche, anti). |

| N-C-C-C(phenyl) | Variable | Defines the orientation of the nitro group relative to the phenyl ring. |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. For this compound, several key interactions are expected to govern its crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and can interact with electronegative atoms like the oxygen atoms of the nitro group or the hydroxyl group of an adjacent molecule (O-H···O). These interactions are a primary force in determining the supramolecular structure. core.ac.uk

Halogen Bonding: The bromine atom can act as a Lewis acid (a halogen bond donor), forming interactions with Lewis bases. The oxygen atoms of the nitro group are particularly effective halogen bond acceptors. Studies on related dibromo-dyes have identified and characterized these Br···O interactions, which can significantly influence crystal packing. nih.gov These interactions are directional and can lead to the formation of one-dimensional chains or more complex networks. nih.gov

Other Weak Interactions: C-H···O and C-H···π interactions are also likely to be present, further stabilizing the crystal structure. nih.govresearchgate.net In some bromo-nitro compounds, C-H···O interactions involving the nitro group have been observed to link molecules into a three-dimensional array. nih.gov

The interplay of these interactions, particularly the strong hydrogen and halogen bonds, would likely result in a highly organized and stable crystal lattice. The specific packing motif would depend on which interactions dominate, a balance often influenced by the crystallization conditions. core.ac.uk For example, in some structures, Br···O halogen bonds with the nitro group were found to be the dominant organizing force, while in others, different weak interactions took precedence. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an essential tool for the analysis and purification of this compound, allowing for the assessment of its chemical purity and the quantification of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized this compound. Given the compound's aromatic and polar functional groups, a reversed-phase HPLC method is highly suitable.

In this technique, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated from nonpolar impurities, which elute earlier, and from more polar impurities, which have longer retention times. A common stationary phase is a C18 (octadecylsilyl) column, which effectively retains moderately polar compounds like this compound. tandfonline.com Detection is typically achieved using a UV detector, as the phenyl and nitro groups are strong chromophores, often with a detection wavelength set around 254 nm. tandfonline.comsigmaaldrich.com A gradient elution, starting with a higher percentage of water and increasing the organic solvent (like methanol (B129727) or acetonitrile) concentration, can ensure good separation of a wide range of potential impurities. tandfonline.com

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase separation based on polarity. tandfonline.com |

| Mobile Phase | A: Water, B: Methanol or Acetonitrile | Gradient elution (e.g., 50% to 100% B over 20 min) provides broad separation capability. tandfonline.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. tandfonline.com |

| Detector | UV at 254 nm | The aromatic ring and nitro group absorb strongly at this wavelength. sigmaaldrich.com |

| Column Temp. | 35 °C | Ensures reproducible retention times. sigmaaldrich.com |

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial in fields where stereochemistry dictates biological activity or reaction outcomes.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds like phenylethanol derivatives, CSPs based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support are very effective. nih.gov Columns like Chiralcel® OD (amylose-based) or Chiralcel® OB (cellulose-based) are frequently used for this class of compounds. nih.govresearchgate.net The mobile phase is typically a nonpolar solvent like hexane (B92381) mixed with a small amount of an alcohol (e.g., isopropanol), which acts as a polar modifier to adjust retention and resolution. nih.gov

Table 3: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Chiralcel® OD-H or similar amylose-based CSP | Provides stereospecific interactions for enantiomer recognition. researchgate.net |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal-phase separation, where the alcohol modifier is key to achieving resolution. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for resolution and analysis time. |

| Detector | UV at 220 nm or 254 nm | Wavelength selected for maximum absorbance and sensitivity. |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature control improves the consistency of the separation. |

Computational and Theoretical Studies on 2 Bromo 2 Nitro 1 Phenylethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in delineating the electronic architecture of 2-bromo-2-nitro-1-phenylethanol, offering profound insights into its stability and reactive nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally signifies higher reactivity.

For this compound, the HOMO would be associated with the region of highest electron density, likely involving the lone pairs of the oxygen atoms in the nitro and hydroxyl groups, as well as the phenyl ring's π-system. Conversely, the LUMO would be centered on the electron-deficient parts of the molecule, particularly the carbon atom bearing the bromine and nitro groups, which are strong electron-withdrawing groups. This distribution makes this carbon atom susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Related β-Nitrostyrene Derivative This table presents calculated values for a similar compound to illustrate the typical range of FMO energies.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 to -6.5 |

| LUMO | -2.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through global and local descriptors. Global descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), offer a holistic view of a molecule's reactivity.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. Due to the presence of the electron-withdrawing nitro and bromo groups, this compound is expected to have a significant electrophilicity index, classifying it as a strong electrophile.

Local reactivity descriptors, such as the Fukui function (f(r)), identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f+(r)) would be largest on the carbon atom attached to the bromine and nitro groups, confirming this as the primary site for nucleophilic addition.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the intricate details of reaction mechanisms, including the identification of transient species like transition states and intermediates.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The geometry and energy of the transition state are critical for determining the activation energy and, consequently, the rate of a reaction. For reactions involving this compound, such as its synthesis via the addition of a nucleophile to a nitrostyrene (B7858105) precursor or its subsequent reactions, computational studies can model the transition state structures.

The Intrinsic Reaction Coordinate (IRC) method is often employed to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Many chemical reactions can proceed through multiple competing pathways. By calculating the energy profiles for each possible route, computational chemistry can predict which pathway is energetically more favorable. For instance, in reactions that could proceed via either a concerted or a stepwise mechanism, the activation barriers for each path can be calculated. The pathway with the lower activation energy will be the dominant one. This is particularly relevant for understanding the stereochemical outcome of reactions involving this compound, as different pathways can lead to different stereoisomers.

Conformational Analysis and Stereoisomer Stability

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative stability of these stereoisomers can be assessed through computational conformational analysis.

This process involves systematically exploring the potential energy surface of each stereoisomer to identify its most stable conformers. The stability of different conformers is influenced by a delicate balance of steric interactions, intramolecular hydrogen bonding (e.g., between the hydroxyl group and the nitro group), and dipole-dipole interactions. By comparing the energies of the lowest-energy conformers of each stereoisomer, their relative thermodynamic stabilities can be determined. This information is invaluable for rationalizing the diastereoselectivity observed in the synthesis of this compound.

Solvent Effects on Electronic Properties and Reactivity

The solvent environment can significantly influence the electronic properties and reactivity of a molecule. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these effects. While direct studies on this compound are not readily found, research on similar organic molecules demonstrates the profound impact of the solvent.

Computational investigations on molecules with polar functional groups, such as nitro and hydroxyl groups, reveal that solvent polarity can alter the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, studies on other nitro-aromatic compounds have shown that increasing solvent polarity can lead to a stabilization of charge-separated states, which can, in turn, affect the molecule's reactivity in different chemical reactions.

The reactivity of a compound, which is closely linked to its electronic properties, is also subject to solvent effects. For example, the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. Computational models can predict how this energy gap changes with the dielectric constant of the solvent. While specific data for this compound is unavailable, a hypothetical representation of how solvent polarity might influence key electronic properties of an analogous nitro-aromatic compound is presented in the table below.

Table 1: Illustrative Solvent Effects on Calculated Electronic Properties of an Analogous Nitro-Aromatic Compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 3.5 | 4.8 |

| Dichloromethane | 8.93 | 4.2 | 4.6 |

| Ethanol (B145695) | 24.55 | 5.1 | 4.4 |

| Water | 80.1 | 5.9 | 4.2 |

This table is for illustrative purposes and does not represent actual data for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.

The prediction of NMR chemical shifts, for instance, is often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions can be enhanced by considering the solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). Research on various organic molecules has demonstrated that a strong correlation between calculated and experimental NMR spectra can be achieved, aiding in the correct assignment of chemical structures. researchgate.netbohrium.com For complex molecules, computational NMR prediction can help differentiate between diastereomers by comparing the predicted spectra for all possible structures with the experimental data. github.io

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net These calculations can determine the electronic transitions responsible for the observed absorption bands. The choice of solvent can cause a shift in the absorption maximum (λmax), a phenomenon known as solvatochromism, which can also be modeled computationally.

While experimental spectroscopic data for this compound is not widely published, computational methods could provide valuable insights. A hypothetical comparison between predicted and experimental spectroscopic data for a related compound, (R)-2-bromo-1-phenylethanol, is shown below to illustrate the correlation.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for (R)-2-bromo-1-phenylethanol

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm, C1-H) | 4.90 | 4.85 |

| ¹³C NMR (δ, ppm, C1) | 75.0 | 74.1 |

| IR (ν, cm⁻¹, O-H Stretch) | 3450 | 3407 |

This table is for illustrative purposes and is based on data for an analogous compound, (R)-2-bromo-1-phenylethanol. The predicted values are hypothetical and serve to demonstrate the principle of correlating computational and experimental data.

Synthetic Applications of 2 Bromo 2 Nitro 1 Phenylethanol As a Building Block

Precursor for Chiral Alcohols and Amines

The structure of 2-bromo-2-nitro-1-phenylethanol, featuring two adjacent stereocenters, makes it a theoretical precursor for the synthesis of valuable chiral alcohols and amines.

The selective reduction of the nitro group in this compound could theoretically yield a chiral bromo-aminoalcohol. For instance, the reduction of the nitro group in the related compound bronopol (B193717) to form an amino derivative has been reported using reagents like tin and hydrochloric acid. organic-chemistry.org Applying a similar strategy to this compound could provide access to 2-amino-2-bromo-1-phenylethanol. Subsequent reductive debromination would then lead to the formation of chiral 2-amino-1-phenylethanol (B123470), an important intermediate in pharmaceutical synthesis. libretexts.org

Furthermore, enzymatic methods, which are known for their high stereoselectivity, could potentially be employed. nih.gov Engineered enzymes such as transaminases or dehydrogenases could facilitate the conversion of a precursor ketone to a chiral amine or alcohol with high enantiomeric excess. d-nb.infoscihorizon.comnih.gov While direct enzymatic resolution or reduction of this compound has not been documented, the successful enzymatic kinetic resolution of (R,S)-1-phenylethanol highlights the potential for biocatalytic approaches in this class of compounds. mdpi.com

Table 1: Potential Transformations to Chiral Alcohols and Amines

| Starting Material (Analogous) | Reagent/Catalyst | Product Type | Potential Application | Reference (for analogous reaction) |

| Phenacyl chloride | Chiral oxaborolidine, Borane | Chiral chloro-alcohol | Intermediate for chiral amines | libretexts.org |

| Bronopol (2-bromo-2-nitro-propane-1,3-diol) | Sn / HCl | Bromo-amino-diol | Precursor to amino-diols | organic-chemistry.org |

| Prochiral ketones | Engineered Transaminases | Chiral amines | Pharmaceutical ingredients | nih.gov |

| (R,S)-1-phenylethanol | Lipase (B570770) (Novozyme 435) | Enantiopure (S)-1-phenylethanol | Chiral building block | mdpi.com |

Intermediate in the Synthesis of Substituted Phenylethanol Derivatives

The reactivity of the bromine and nitro groups suggests that this compound could serve as an intermediate for a variety of substituted phenylethanol derivatives. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions. This would allow for the introduction of various functional groups at the 2-position of the phenylethanol backbone.

Similarly, the nitro group can be transformed into other functionalities. For example, the Nef reaction allows for the conversion of a nitroalkane into a ketone. In the case of this compound, this could potentially lead to the formation of α-bromo-α-hydroxy phenylacetaldehyde, a highly functionalized intermediate. While specific examples for the target compound are lacking, the synthesis of substituted 2-bromo phenols from cyclohexanones demonstrates the utility of brominated intermediates in building complex aromatic structures.

Role in the Construction of Heterocyclic Compounds

Nitroalkenes are well-established precursors in the synthesis of a wide range of heterocyclic compounds. uni.lu By extension, this compound, which can be considered a hydrated form of a bromonitroalkene, holds potential in this area. Elimination of water from this compound would generate 1-bromo-1-nitro-2-phenylethene, a reactive Michael acceptor.

This intermediate could then participate in various cycloaddition and annulation reactions to form heterocycles. For instance, the reaction of β-fluoro-β-nitrostyrenes with pyrrole (B145914) in a catalyst-free conjugate addition has been shown to produce 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. nih.gov A similar reaction pathway could be envisioned for the bromo-nitro analogue. Additionally, nitroalkenes are known to react with alkynes to form isoxazoles, suggesting another possible synthetic route starting from this compound. organic-chemistry.orgnih.gov The synthesis of pyrroles from nitroolefins, known as the Grob–Camenisch reaction, further underscores the potential of nitro-containing building blocks in heterocyclic chemistry. nuph.edu.ua

Table 2: Potential Heterocyclic Synthesis from Related Nitroalkenes

| Nitroalkene Type | Reactant | Product Heterocycle | Reaction Type | Reference |

| β-Fluoro-β-nitrostyrene | Pyrrole | Substituted Pyrrole | Conjugate Addition | nih.gov |

| General Nitroalkene | Alkyne | Isoxazole | 1,3-Dipolar Cycloaddition | organic-chemistry.org |

| General Nitroalkene | 1,3-Dicarbonyl, Amine | Substituted Pyrrole | Grob–Camenisch Reaction | nuph.edu.ua |

| 3-Nitrochromone | Aniline | Fused Pyridine (B92270) | Annulation | uni.lu |

Utility in Cascade, Domino, and Tandem Reaction Sequences

Cascade, domino, and tandem reactions are powerful tools in organic synthesis for the construction of complex molecules in a single step. The multiple functional groups of this compound make it a suitable candidate for initiating such reaction sequences.

For example, a tandem Michael addition/elimination reaction could be initiated by the reaction of a nucleophile with the corresponding bromonitroalkene derived from this compound. rsc.org Organocatalytic tandem Michael addition reactions involving nitroalkenes are well-documented for the synthesis of functionalized chromenes and other heterocyclic systems. beilstein-journals.org The reaction of dithiocarbamic acids with alkyl γ-bromocrotonates proceeds via a tandem alkylation/Michael addition to form thiazolidine-2-thiones, illustrating a potential pathway for a bromo-substituted electrophile. organic-chemistry.org While no specific cascade reactions involving this compound have been reported, the reactivity of similar structures suggests its potential in this area.

Applications in Advanced Organic Transformations, including Cross-Coupling Reactions

The bromine atom in this compound suggests its potential use in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.orglibretexts.orgwikipedia.org These reactions are fundamental for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the bromine-bearing carbon. organic-chemistry.orglibretexts.org While challenging, Suzuki-Miyaura cross-coupling reactions have been developed for unprotected ortho-bromoanilines, demonstrating the feasibility of coupling with substrates bearing sensitive functional groups. nih.gov

Heck Reaction: A Heck reaction could potentially involve the coupling of the brominated carbon with an alkene, although the presence of the adjacent nitro and hydroxyl groups might influence the reaction's feasibility and outcome. libretexts.org

Sonogashira Coupling: This would enable the formation of a carbon-carbon bond between the bromo-substituted carbon and a terminal alkyne. wikipedia.orgnrochemistry.comlibretexts.org The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated, indicating the potential for such reactions on functionalized heterocyclic and, by extension, acyclic systems. scirp.org

It is important to note that the nitro group itself can participate in cross-coupling reactions. Recent advances have shown that nitroarenes can act as electrophilic partners in Suzuki-Miyaura reactions, which opens up another layer of potential reactivity for this compound. mdpi.com However, no specific examples of cross-coupling reactions with this compound are currently available in the literature.

Table 3: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product Feature | General Reference |

| Suzuki | Organoboron Reagent | C-C single bond formation | wikipedia.org |

| Heck | Alkene | C-C bond with vinylation | libretexts.org |

| Sonogashira | Terminal Alkyne | C-C triple bond formation | wikipedia.orgnrochemistry.com |

Conclusion and Future Directions in Research

Current Challenges in Selective Synthesis and Reaction Control

The synthesis of 2-bromo-2-nitro-1-phenylethanol and related compounds, while achievable through various routes, still presents notable challenges, particularly concerning stereoselectivity and reaction control. The Henry (nitro-aldol) reaction, a common method for forming the carbon-carbon bond in these structures, can lead to a mixture of diastereomers. researchgate.net Achieving high diastereoselectivity and enantioselectivity often requires carefully designed catalysts and stringent reaction conditions.

A significant hurdle lies in minimizing side reactions. For instance, in the bromination of 2-nitro-1,3-propanediol to form bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol), a related compound, elevated temperatures or excess bromine can lead to degradation and the formation of unwanted by-products. vaibhavfinechem.com Similarly, the synthesis of 2-bromo-1-phenylethanol (B177431) derivatives can be complicated by elimination reactions competing with the desired substitution. chemicalbook.com Controlling the regioselectivity during the ring-opening of epoxides to form halohydrins is another area that demands precise control over reagents and conditions to achieve high yields of the desired isomer. chemicalforums.com

Another challenge is the potential for the release of hazardous substances. For example, the degradation of bronopol can release formaldehyde (B43269), a known sensitizer. nih.gov This underscores the need for synthetic methods that not only are efficient and selective but also minimize the formation of toxic by-products.

Emerging Methodologies and Catalytic Systems for Enhanced Transformations

To overcome the challenges in synthesis, researchers are actively developing innovative methodologies and catalytic systems. A promising approach is the use of organocatalysis. For instance, a highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols has been achieved through a Henry reaction using a copper(II) acetate (B1210297) and a camphor-derived amino pyridine (B92270) ligand catalyst system. researchgate.net This method provides good yields and high enantiomeric excess for a range of aromatic and aliphatic aldehydes. researchgate.net

Biocatalysis also presents a powerful tool for enhancing selectivity. Halohydrin dehalogenases, for example, exhibit high enantioselectivity in the conversion of certain aromatic halohydrins. nih.gov Studies on the halohydrin dehalogenase from Agrobacterium radiobacter have elucidated the kinetic mechanism, providing insights that can guide the engineering of more efficient and selective enzymes for the synthesis of chiral bromoalcohols. nih.gov Lipases are another class of enzymes being explored for the kinetic resolution of racemic mixtures of related compounds like 1-phenylethanol, which can be a precursor. mdpi.com

In the realm of green chemistry, solvent-free catalytic systems are gaining traction. The use of solid acid catalysts like KHSO₄ for the self-condensation of substituted 2-bromo-1-phenylethanols under neat conditions eliminates the need for volatile organic solvents. Additionally, mechanochemistry, which involves reactions conducted by grinding or milling, is being explored as a solvent-free and energy-efficient method for synthesizing related heterocyclic compounds. researchgate.net

The development of novel catalyst systems, such as copper in combination with TEMPO for the selective oxidation of alcohols, also holds promise for transformations involving the alcohol functional group of 2-bromo-1-phenylethanol derivatives. mdpi.com

Exploration of Novel Derivatives and Their Synthetic Potential

The functional groups present in this compound—a hydroxyl group, a bromine atom, and a nitro group—make it a versatile scaffold for the synthesis of a wide array of novel derivatives. The bromine atom can be readily displaced by various nucleophiles, and the hydroxyl group can be functionalized, opening avenues to new chemical entities with potentially interesting properties. ontosight.ai

For example, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. The reactivity of the related phenacyl bromide (2-bromo-1-phenylethanone) towards nucleophiles has been studied, providing a basis for understanding the synthetic potential of similar structures. rsc.org

Furthermore, the nitro group itself can be a handle for further transformations. The development of derivatives of nitrobenzofurazan, for instance, has led to compounds with useful chromogenic and fluorogenic properties for applications in analytical chemistry and biology. mdpi.com The synthesis of various bromo-derivatives of the stable free radical DPPH highlights the potential for creating novel compounds with specific electronic properties. semanticscholar.org

The systematic exploration of reactions at each of the functional sites of this compound is expected to yield a diverse library of new molecules for screening in various applications, from materials science to medicinal chemistry.

Integration of this compound into Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. A key focus is the development of more environmentally benign synthetic routes. This includes the use of greener solvents, such as moving from traditional organic solvents to aqueous systems or ionic liquids, and the implementation of solvent-free reaction conditions. rsc.org

Continuous flow processing is another important strategy for creating safer and more sustainable chemical manufacturing. The synthesis of 2-nitroethanol, a related compound, in a continuous flow microreactor has been demonstrated to be a powerful methodology for controlling hazardous reactions and improving process safety and efficiency. researchgate.net This approach minimizes the volume of hazardous materials at any given time and allows for precise control over reaction parameters, leading to higher yields and fewer by-products.

Future research will likely focus on a holistic approach, considering the entire lifecycle of the compound, from the sourcing of raw materials to the final product's end-of-life, to ensure that the chemical processes are not only efficient and selective but also environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.